molecular formula C26H31N3O3 B11176012 2-(4-phenylpiperazin-1-yl)-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone

2-(4-phenylpiperazin-1-yl)-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone

Cat. No.: B11176012
M. Wt: 433.5 g/mol
InChI Key: USMJECLQZIDDOC-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperazin-1-yl)-1-{7,7,9-trimethyl-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylpiperazine moiety and a dioxinoquinoline framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenylpiperazin-1-yl)-1-{7,7,9-trimethyl-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}ethan-1-one typically involves multiple steps. One common approach is to start with the preparation of the phenylpiperazine intermediate, which is then coupled with the dioxinoquinoline derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpiperazin-1-yl)-1-{7,7,9-trimethyl-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

2-(4-Phenylpiperazin-1-yl)-1-{7,7,9-trimethyl-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and other diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-phenylpiperazin-1-yl)-1-{7,7,9-trimethyl-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-phenylpiperazin-1-yl)-1-{7,7,9-trimethyl-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}ethan-1-one apart is its unique dioxinoquinoline framework, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, bioavailability, and specificity for certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H31N3O3

Molecular Weight

433.5 g/mol

IUPAC Name

2-(4-phenylpiperazin-1-yl)-1-(7,7,9-trimethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)ethanone

InChI

InChI=1S/C26H31N3O3/c1-19-17-26(2,3)29(22-16-24-23(15-21(19)22)31-13-14-32-24)25(30)18-27-9-11-28(12-10-27)20-7-5-4-6-8-20/h4-8,15-17H,9-14,18H2,1-3H3

InChI Key

USMJECLQZIDDOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=CC3=C(C=C12)OCCO3)C(=O)CN4CCN(CC4)C5=CC=CC=C5)(C)C

Origin of Product

United States

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